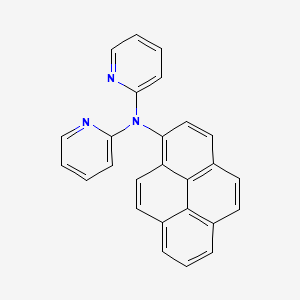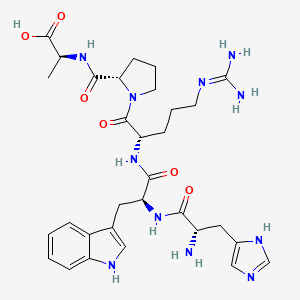
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine is a complex organic compound that features both pyrene and pyridine moieties. Pyrene is a polycyclic aromatic hydrocarbon known for its fluorescence properties, while pyridine is a basic heterocyclic organic compound. The combination of these two structures in a single molecule can result in unique chemical and physical properties, making it of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine typically involves the coupling of pyrene and pyridine derivatives. One common method is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction involves the use of a pyrene boronic acid and a pyridine halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the pyridine or pyrene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrenequinone derivatives, while substitution reactions can introduce various functional groups onto the pyrene or pyridine rings.
Applications De Recherche Scientifique
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s fluorescence properties.
Biology: May be used in bioimaging or as a molecular marker.
Industry: Could be used in the development of organic electronic materials or sensors.
Mécanisme D'action
The mechanism of action of N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine depends on its specific application. In fluorescence applications, the pyrene moiety absorbs light and emits fluorescence, which can be used for imaging or sensing. In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Pyren-1-YL)pyridin-2-amine: Lacks the additional pyridine moiety.
N-(Pyren-1-YL)-N-(pyridin-3-YL)pyridin-2-amine: Similar structure but with a different substitution pattern.
Pyrene derivatives: Compounds with various functional groups attached to the pyrene ring.
Uniqueness
N-(Pyren-1-YL)-N-(pyridin-2-YL)pyridin-2-amine is unique due to the presence of both pyrene and pyridine moieties, which can result in distinct chemical and physical properties. This combination can enhance its fluorescence properties and provide additional sites for chemical modification, making it versatile for various applications.
Propriétés
Numéro CAS |
693289-16-6 |
|---|---|
Formule moléculaire |
C26H17N3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
N-pyren-1-yl-N-pyridin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C26H17N3/c1-3-16-27-23(8-1)29(24-9-2-4-17-28-24)22-15-13-20-11-10-18-6-5-7-19-12-14-21(22)26(20)25(18)19/h1-17H |
Clé InChI |
VSQBGJHLKKWQJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N(C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C6=CC=CC=N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-hydroxy-4-[[(1-oxobutyl)amino]methyl]-](/img/structure/B12532161.png)


![11-Methyl-2,6-dihydro-1H-pyrido[4,3-b]carbazole-1-one](/img/structure/B12532173.png)

![2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12532181.png)
![4-[4-(4-Oxo-6-phenyl-1,4-dihydropyrimidin-2-yl)phenoxy]butanoic acid](/img/structure/B12532186.png)



![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)
